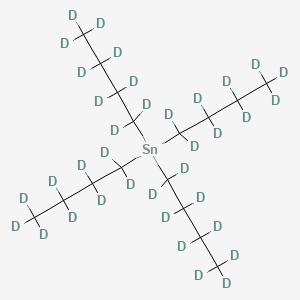

Tetra-N-butyl-D36-tin

描述

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Research

Deuterium labeling, the process of selectively replacing hydrogen with deuterium in a molecule, offers unique insights into chemical and biological processes. thalesnano.comsymeres.comchem-station.com This isotopic substitution minimally alters the chemical properties of a compound but introduces a significant mass change, which can be exploited in various analytical and mechanistic studies. chem-station.com

Deuterated compounds are crucial for elucidating the pathways of chemical reactions. thalesnano.comacs.orgencyclopedia.pub By tracking the position of deuterium atoms in the products of a reaction, chemists can infer the mechanisms of bond formation and cleavage. thalesnano.com This technique, known as isotopic labeling, is a frequently used method for distinguishing between proposed intramolecular and intermolecular reaction pathways. encyclopedia.pub For instance, deuterium labeling has been instrumental in understanding complex organometallic catalytic cycles, such as those involving palladium pincer-complexes. diva-portal.org

In analytical chemistry, particularly in mass spectrometry, deuterated compounds serve as excellent internal standards. thalesnano.comacs.orgclearsynth.com An internal standard is a substance added in a constant amount to samples to correct for variations during analysis. scioninstruments.com Because deuterated compounds have nearly identical chemical behavior to their non-deuterated counterparts, they are affected similarly by the analytical process. acanthusresearch.com However, their higher mass allows them to be easily distinguished by the mass spectrometer, leading to more accurate and precise quantification of the target analyte. clearsynth.comcerilliant.com This is especially valuable in complex matrices like biological fluids where other components can interfere with the measurement. clearsynth.com

The replacement of hydrogen with deuterium can significantly affect the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). chem-station.comlibretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org If the breaking of this bond is the slowest step (the rate-determining step) of a reaction, the deuterated compound will react more slowly than the non-deuterated one. libretexts.orgnih.gov By measuring the KIE (the ratio of the reaction rates, kH/kD), researchers can gain valuable information about the transition state of the reaction and confirm whether a specific C-H bond is broken in the rate-determining step. libretexts.orgescholarship.org

Overview of Tetraorganotin Compounds in Fundamental Research

Tetraorganotins, with the general formula R4Sn, are a fundamental class of organotin compounds where four organic groups are covalently bonded to a central tin atom. rdd.edu.iq

The reactivity of organotin compounds is largely dictated by the nature of the tin-carbon bond and the groups attached to the tin atom. gelest.com In tetraorganotin compounds, the tin atom is typically in the +4 oxidation state and adopts a tetrahedral geometry. wikipedia.orgrjpbcs.com While the Sn-C bond is relatively stable, it can be cleaved by various reagents. gelest.com Tetraorganotins can undergo redistribution reactions, particularly with tin halides like SnCl4, to form tri-, di-, and mono-organotin halides. wikipedia.orggelest.com Although generally considered to have a coordination number of four, some tetraorganotins with specific organic groups containing donor atoms can form hypercoordinated structures with five or even six coordinate bonds. rdd.edu.iqrjpbcs.com

The synthesis of the first organotin compound, diethyltin (B15495199) diiodide, was reported in 1849. rdd.edu.iquu.nl However, it was the discovery of Grignard reagents in the early 1900s that provided a general and efficient method for creating tin-carbon bonds, leading to a rapid expansion of the field. rdd.edu.iqwikipedia.org The reaction of a Grignard reagent with a tin(IV) halide became a standard route for synthesizing tetraorganotins. researchgate.netuu.nl Another significant early method was the Wurtz reaction, which involves the reaction of alkyl halides with a sodium-tin alloy. rdd.edu.iq Initially, much of the research into organotins was driven by their commercial applications, such as PVC stabilizers. researchgate.netuu.nl Over time, their unique chemical properties have led to their use as valuable research probes in various areas of chemistry.

Properties and Synthesis of Tetra-n-butyl-D36-tin

This compound is a deuterated organotin compound with the chemical formula C16D36Sn. chembk.com It is the fully deuterated analog of tetra-n-butyltin.

Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | Tetra-n-butyltin |

| Molecular Formula | C16D36Sn | C16H36Sn |

| Molar Mass | 383.39 g/mol chembk.com | 347.17 g/mol sigmaaldrich.com |

| Density | 1.165 g/mL at 25 °C chembk.com | 1.05 g/cm³ at 20 °C sigmaaldrich.com |

| Boiling Point | 145 °C (lit.) chembk.com | 140 °C/10 hPa sigmaaldrich.com |

| Melting Point | Not specified | -97 °C sigmaaldrich.com |

| Solubility in Water | Insoluble chembk.com | 0.008 g/L sigmaaldrich.com |

| Appearance | Colorless liquid chembk.com | Colorless liquid chemicalbook.com |

Note: Some properties for the deuterated compound may not be readily available in the public domain.

A primary method for preparing this compound involves the deuteration of tetrabutyltin (B32133). chembk.com One reported method utilizes the reaction of a Grignard reagent with SnL4 in an organic solvent. wipo.int

Specific Research Focus on this compound

This compound is a specific isotopically labeled organotin compound where all 36 hydrogen atoms in the four butyl groups attached to the central tin atom are replaced with deuterium atoms. lgcstandards.com Its non-deuterated counterpart is tetrabutyltin. nih.govwikipedia.org This extensive deuteration gives it a significantly higher molecular weight compared to the standard compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Tetrabutylstannane-d36, [2H36]-Tetrabutylstannane, tetrakis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane |

| CAS Number | 358731-92-7 |

| Molecular Formula | C16D36Sn or (CD3CD2CD2CD2)4Sn |

| Molecular Weight | ~383.39 g/mol |

| Physical Form | Colorless liquid |

| Density | 1.165 g/mL at 25 °C |

| Boiling Point | 145 °C (lit.) |

| Solubility | Insoluble in water; soluble in organic solvents like ether and dimethyl methanol. chembk.com |

This table contains interactive data. Users can sort and filter the information as needed.

Detailed Research Findings

The primary research application of this compound is as an internal standard for the quantitative determination of tetrabutyltin. resource.org Due to its structural similarity and differing mass, it is an ideal spike for analytical methods such as gas chromatography-mass spectrometry (GC-MS). A notable example is its use in safety testing, such as the European standard EN 71-3, which governs the migration of certain elements from toy materials. resource.org In this context, this compound is used as an internal standard to accurately quantify the amount of tetrabutyltin that could potentially be ingested by a child. resource.org

The synthesis of tetra-alkyltin compounds like tetrabutyltin is often achieved through the reaction of tin tetrachloride with a Grignard reagent, such as butyl magnesium chloride. nih.govgoogle.com For the deuterated version, a common method involves the deuteration of tetrabutyltin. chembk.com One described method for preparing Tetrabutylstannane-d36 involves the use of potassium hydride. chembk.com The synthesis of its non-deuterated analog can also be achieved by reacting tin tetrachloride with butyl magnesium chloride in an ether solvent. google.com The reaction is typically heated, and the resulting tetrabutyltin is purified by distillation under reduced pressure. google.comorgsyn.org

Beyond its role as an analytical standard, this compound is also a compound of interest in fundamental organometallic chemistry research. chembk.com The study of such deuterated compounds can provide insights into reaction kinetics and the mechanisms of organotin reactions. iupac.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Tetrabutylstannane-d36 |

| [2H36]-Tetrabutylstannane |

| tetrakis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane |

| Tetrabutyltin |

| Tin Tetrachloride |

| Butyl magnesium chloride |

| Potassium hydride |

| Methyl tin |

| Butyltin |

| Di-n-propyl tin |

| Dibutyl tin |

| Tributyl tin |

| n-Octyl tin |

| Di-n-octyl tin |

| Triphenyl tin |

This table contains interactive data. Users can sort and filter the information as needed.

属性

IUPAC Name |

tetrakis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;/i4*1D2,2D3,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCAKJKUYFLYFK-RELSAODYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310973 | |

| Record name | Stannane, tetra(butyl-d9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-92-7 | |

| Record name | Stannane, tetra(butyl-d9)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, tetra(butyl-d9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetra N Butyl D36 Tin

Deuteration Approaches for Tetrabutyltin (B32133) Precursors

The synthesis of Tetra-N-butyl-D36-tin hinges on the initial preparation of a fully deuterated butyl precursor, typically n-butyl-d9 bromide. This isotopically labeled alkyl halide is the cornerstone for introducing the deuterated butyl chains into the final organotin compound. Various deuteration strategies can be employed to obtain this precursor, ranging from established chemical methods to more novel electrochemical approaches.

Potassium Hydride-Mediated Deuteration Techniques

While not extensively documented specifically for the synthesis of n-butyl-d9 bromide, potassium hydride (KH) can be a potent reagent in deuteration reactions. Generally, KH can be used to generate a highly basic medium that facilitates hydrogen-deuterium exchange on suitable substrates. For the synthesis of a deuterated butyl precursor, a multi-step approach would likely be necessary, potentially involving the deuteration of a suitable starting material like butyrolactone or a derivative, followed by conversion to the desired n-butyl-d9 bromide. The high reactivity of potassium hydride necessitates careful control of reaction conditions to prevent side reactions and ensure high isotopic incorporation.

Emerging Electrochemical Deuteration Strategies for Alkyl Halides

Electrochemical methods present a promising and environmentally benign alternative for the deuteration of alkyl halides. These techniques typically involve the reduction of an alkyl halide at a cathode in the presence of a deuterium (B1214612) source, such as heavy water (D₂O). This process generates a radical intermediate that subsequently abstracts a deuterium atom to form the deuterated product. This approach offers high yields and significant deuterium incorporation while avoiding the use of harsh chemical reagents. The electrochemical deuteration of n-butyl bromide to n-butyl-d9 bromide would offer a direct and efficient route to the required precursor for this compound synthesis.

Organometallic Synthetic Routes for Deuterated Tetraorganotin Compounds

The cornerstone of tetraorganotin synthesis is the formation of tin-carbon bonds. The most prevalent and well-established method involves the use of Grignard reagents, although alternative alkylation and transmetallation methods also provide viable synthetic pathways.

Modified Grignard Reactions for Enhanced Purity and Yield

The most common industrial synthesis of tetrabutyltin involves the reaction of tin tetrachloride (SnCl₄) with butylmagnesium bromide, a Grignard reagent. The synthesis of this compound follows a similar pathway, utilizing the deuterated Grignard reagent, n-butyl-d9-magnesium bromide.

The preparation of the deuterated Grignard reagent is a critical first step. It is synthesized by reacting n-butyl-d9 bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is initiated, often with a small crystal of iodine, and proceeds under reflux to ensure complete formation of the Grignard reagent.

Subsequently, tin tetrachloride is added dropwise to the prepared n-butyl-d9-magnesium bromide solution. This alkylation reaction is highly exothermic and requires careful temperature control, typically maintained between 70-80°C, to prevent side reactions and ensure the formation of the desired tetra-substituted product. A one-step modification of this process involves the simultaneous dropwise addition of a mixture of n-butyl-d9 bromide and tin tetrachloride to magnesium in a suitable solvent. This modified approach can offer better control over the reaction and minimize the formation of partially alkylated byproducts.

Upon completion of the reaction, the mixture is hydrolyzed with a dilute acid, and the organic layer containing this compound is separated, washed, and purified by vacuum distillation. This method can achieve high yields, often exceeding 95%, with the resulting product exhibiting high chemical purity.

| Parameter | Condition | Purpose |

| Grignard Reagent Formation | ||

| Reactants | n-butyl-d9 bromide, Magnesium turnings | Formation of n-butyl-d9-magnesium bromide |

| Solvent | Anhydrous diethyl ether or THF | Solubilizes reactants and stabilizes the Grignard reagent |

| Initiation | Iodine crystal | To start the reaction between magnesium and the alkyl halide |

| Temperature | Reflux | To ensure complete reaction |

| Alkylation Reaction | ||

| Reactants | n-butyl-d9-magnesium bromide, Tin tetrachloride | Formation of this compound |

| Temperature Control | 70-80°C | To manage the exothermic reaction and prevent side products |

| Work-up | ||

| Hydrolysis | Dilute hydrochloric acid | To quench the reaction and dissolve magnesium salts |

| Purification | Vacuum distillation | To isolate and purify the final product |

Alternative Alkylation and Transmetallation Methods

While the Grignard reaction is the most common, other organometallic reagents can be used to alkylate tin tetrachloride. Organolithium reagents, such as n-butyl-d9-lithium, offer an alternative route. These reagents are typically more reactive than their Grignard counterparts and may require lower reaction temperatures. The synthesis of n-butyl-d9-lithium can be achieved through the reaction of n-butyl-d9 bromide with lithium metal.

Transmetallation reactions provide another synthetic strategy. This involves the exchange of an organic group from one metal to another. For instance, a pre-formed organolithium or organoaluminum compound containing the n-butyl-d9 group could be reacted with a tin halide. This method can be particularly useful when the desired organotin compound is difficult to prepare via direct alkylation. The choice of the transmetallation reagent and reaction conditions is crucial to ensure efficient transfer of the deuterated alkyl group to the tin center.

Optimization of Reaction Parameters for Isotopic Incorporation and Compound Purity

Achieving high isotopic incorporation and chemical purity is paramount for the application of this compound as an analytical standard. Commercial preparations of this compound typically boast an isotopic purity of at least 99 atom % D and a chemical purity of 98% or greater prepchem.comyoutube.comhoelzel-biotech.com.

Several factors must be meticulously controlled throughout the synthesis to achieve these high standards:

Deuterium Source Stoichiometry and Impurity Control

The synthesis of this compound requires a precise stoichiometric control of the deuterium source to achieve the desired level of isotopic enrichment and to minimize the formation of impurities. The primary deuterium source in the Grignard synthesis route is the deuterated alkyl halide, typically 1-bromobutane-d9 or 1-chlorobutane-d9.

4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl

Where R is the n-butyl-D9 group and X is a halide (Br or Cl). To ensure the complete substitution of all four chlorine atoms on the tin tetrachloride, a stoichiometric excess of the deuterated Grignard reagent is often employed. A molar ratio of at least 4:1 of the deuterated Grignard reagent to tin(IV) chloride is theoretically required. In practice, a slight excess of the Grignard reagent may be used to drive the reaction to completion and to compensate for any minor losses due to side reactions or impurities in the starting materials.

The isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated starting material. To obtain this compound with high isotopic purity, the starting deuterated butyl halide must have a correspondingly high level of deuterium incorporation.

Impurity control is a critical aspect of the synthesis. The primary impurities in this reaction are typically under-alkylated organotin compounds, such as tri(n-butyl-D9)tin chloride and di(n-butyl-D9)tin dichloride. google.com These impurities arise from incomplete reaction of the tin(IV) chloride with the Grignard reagent. The formation of these byproducts can be minimized by careful control of the reaction stoichiometry, ensuring a sufficient amount of the Grignard reagent is present, and by maintaining optimal reaction conditions, including temperature and reaction time.

Another potential source of impurities is the presence of unreacted starting materials or byproducts from the Grignard reagent formation. Purification of the crude product is therefore a necessary step. This is typically achieved through distillation under reduced pressure, which separates the higher-boiling this compound from more volatile impurities. Further purification can be achieved through chromatographic techniques if necessary.

| Factor | Importance | Control Measures |

| Deuterium Source | Provides the deuterated butyl groups for the final product. | Use of highly enriched 1-bromobutane-d9 or 1-chlorobutane-d9. |

| Stoichiometry | Ensures complete substitution on the tin center. | A molar ratio of at least 4:1 of deuterated Grignard reagent to tin(IV) chloride. |

| Under-alkylation | Leads to impurities such as tri- and di-substituted tin compounds. | Use of a slight excess of the Grignard reagent and controlled reaction conditions. |

| Purification | Removes impurities and unreacted starting materials. | Distillation under reduced pressure; chromatography if required. |

Advanced Spectroscopic and Analytical Characterization of Tetra N Butyl D36 Tin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds. For Tetra-n-butyl-d36-tin, a multi-pronged NMR approach is employed to confirm its identity and isotopic enrichment.

¹H NMR spectroscopy of this compound is primarily used to determine the degree of deuteration and to quantify any residual protons. In a fully deuterated sample, the proton signals should be virtually absent. However, small residual signals may be observed due to incomplete deuteration. These signals can be integrated to calculate the percentage of remaining protons. The chemical shifts of these residual protons would be expected to be similar to their non-deuterated counterparts in tetrabutyltin (B32133), though slight isotopic shifts may occur.

Deuterium (B1214612) exchange phenomena can be studied by introducing a protic solvent or reagent and monitoring the ¹H NMR spectrum over time. unomaha.edunih.gov While direct H/D exchange on the alkyl chains of this compound under standard NMR conditions is unlikely due to the stability of the C-D bonds, such studies are critical for understanding reaction mechanisms where the organotin compound might be a reactant or a catalyst. unomaha.edunih.gov The rate of H/D exchange, if it occurs, can be measured using techniques like selective inversion recovery NMR. researchgate.net The presence of active hydrogens in a compound, often from hydroxyl or amine groups, is a prerequisite for observable deuterium exchange with solvents like D₂O. youtube.com

Typical ¹H NMR data for residual protons in deuterated solvents are well-documented and can serve as a reference for identifying impurities. sigmaaldrich.compaulussegroup.comcarlroth.com

| Solvent | Residual Peak (ppm) | H₂O (ppm) |

| CDCl₃ | 7.26 | 1.56 |

| (CD₃)₂CO | 2.05 | 2.84 |

| (CD₃)₂SO | 2.50 | 3.33 |

| C₆D₆ | 7.16 | 0.40 |

| CD₃CN | 1.94 | 2.13 |

| CD₃OD | 3.31 | 4.87 |

| D₂O | 4.79 | - |

¹³C NMR spectroscopy is instrumental in confirming the carbon framework of this compound. capes.gov.br The spectrum will show signals corresponding to the four different carbon atoms in the n-butyl chains (Cα, Cβ, Cγ, and Cδ). Due to the coupling between ¹³C and deuterium (²H), these signals will appear as multiplets. The chemical shifts are expected to be similar to those of tetrabutyltin, but the direct attachment of deuterium typically causes a slight upfield shift and splitting of the carbon signals into complex multiplets due to C-D coupling. The absence of intense signals at the chemical shifts expected for protonated butyl groups confirms the high level of deuteration. libretexts.orglibretexts.org

The ¹³C NMR spectrum provides clear evidence of the connectivity of the butyl chains to the tin atom. capes.gov.br

| Carbon Position | Expected Chemical Shift Range (ppm) |

| Cα (Sn-C D₂) | ~10-15 |

| Cβ (C D₂) | ~28-30 |

| Cγ (C D₂) | ~27-29 |

| Cδ (C D₃) | ~13-15 |

¹¹⁹Sn NMR is a powerful tool for directly investigating the tin atom and its local environment. huji.ac.il Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly used due to its higher natural abundance and sensitivity. huji.ac.il For this compound, the ¹¹⁹Sn NMR spectrum is expected to show a single resonance, indicating a single chemical environment for the tin atom. The chemical shift of this resonance provides information about the coordination number and the electronic structure around the tin center. For a tetracoordinate tin atom in a tetrahedral geometry, as expected for this molecule, the chemical shift will fall within a characteristic range. huji.ac.ilbsmiab.org The coupling between ¹¹⁹Sn and the directly attached deuterated carbons (¹J(¹¹⁹Sn, ¹³C)) can also be observed, providing further structural confirmation.

To gain a more comprehensive understanding of the structure and dynamics of this compound, advanced NMR techniques can be employed.

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The spectrum would show resonances for the different deuterium environments in the butyl chains. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the spectral width is much smaller. This can be useful for confirming the positions of deuteration. researchgate.net

Multinuclear NMR (⁷Li, ³¹P, etc.): While not directly applicable to pure this compound, these techniques are invaluable when studying its reactions or interactions with other compounds containing these nuclei. For example, in reactions involving lithium reagents or phosphorus-containing ligands, ⁷Li or ³¹P NMR would provide crucial information about the role of these species.

Multidimensional NMR:

HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment correlates the chemical shifts of directly bonded nuclei, such as ¹³C and ²H (or residual ¹H). magritek.comemerypharma.com It would definitively link the carbon signals to their attached deuterium atoms, confirming the isotopic labeling pattern.

gROESY (gradient Rotating frame Overhauser Effect Spectroscopy): This technique is used to determine spatial proximities between nuclei. While more commonly used for large biomolecules, it can be applied to smaller molecules to confirm through-space interactions and conformational preferences.

Vibrational Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule.

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups and characteristic bond vibrations. In the FTIR spectrum of this compound, the most prominent features will be the C-D stretching and bending vibrations, which occur at lower frequencies compared to the corresponding C-H vibrations in the non-deuterated analogue. The characteristic stretching vibration of the Sn-C bond is also an important diagnostic peak, typically appearing in the fingerprint region of the spectrum. The absence of significant C-H stretching bands would further confirm the high degree of deuteration.

| Vibration | Expected Wavenumber Range (cm⁻¹) |

| C-D stretch | ~2100-2250 |

| C-D bend | ~900-1100 |

| Sn-C stretch | ~500-600 |

Polarization Modulated IR Reflection Absorption Spectroscopy (PM-IRRAS) for Surface-Adsorbed Species Analysis

Polarization Modulated Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a highly sensitive surface analysis technique ideal for studying thin films and monolayers. biolinscientific.comuni-tuebingen.debruker.com This method exploits the differential reflection of p- and s-polarized infrared light from a reflective surface. uni-tuebingen.de When a thin film of a substance like this compound is adsorbed onto a metallic surface, the p-polarized light interacts with the vibrational modes of the molecules, while the s-polarized light does not. uni-tuebingen.debruker.com By rapidly modulating between these two polarizations, the technique effectively subtracts the background signals, including those from atmospheric water and carbon dioxide, resulting in a spectrum of only the surface-adsorbed species. biolinscientific.combruker.comcest.at

This high surface specificity allows for the detailed investigation of the orientation and chemical state of this compound molecules on a surface. biolinscientific.comrsc.org For instance, changes in the intensity and position of the C-D stretching vibrations can provide insights into the packing and orientation of the deuterated butyl chains on the substrate. biolinscientific.com The technique is powerful enough to detect sub-monolayer coverage, making it invaluable for studying surface reactions and the initial stages of film formation. bruker.comcest.at Combining PM-IRRAS with electrochemical methods can further elucidate potential-dependent changes in the orientation and structure of adsorbed organotin layers. researchgate.net

| Application of PM-IRRAS | Information Gained | Reference |

| Monolayer Analysis | Molecular orientation and packing | biolinscientific.comrsc.org |

| Thin Film Characterization | Chemical composition and structure | bruker.comcest.at |

| In-situ Studies | Monitoring of surface reactions | researchgate.netrsc.org |

| Adsorption Behavior | Insights into surface interactions | biolinscientific.com |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the analysis of organotin compounds, providing information on molecular weight, elemental composition, and structure.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions, which is particularly useful for thermally labile compounds. psu.edusciex.com Tandem mass spectrometry (MS/MS) further enables the detailed structural characterization of these ions by inducing fragmentation and analyzing the resulting product ions. nih.govresearchgate.net

For this compound, ESI-MS/MS can be employed to study its fragmentation pathways. The predictable and reproducible fragmentation patterns observed in MS/MS spectra are instrumental in confirming the structure of the molecule. nih.gov The fragmentation of organotin compounds often involves the sequential loss of alkyl groups. researchgate.net In the case of this compound, the fragmentation would involve the loss of deuterated butyl radicals or butene molecules, leading to a series of characteristic fragment ions. The mass shifts corresponding to the deuterated fragments provide unambiguous evidence of the compound's identity. The study of these fragmentation pathways is crucial for developing reliable analytical methods for detecting and identifying related organotin compounds, even when authentic standards are unavailable. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula of a compound. upce.czsciex.com For this compound, HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. msu.edu This high mass accuracy is critical for positive identification, especially in complex matrices. sciex.com

The use of stable isotope labeling, as in this compound, is a powerful tool in metabolic studies. researchgate.netnih.gov The "isotope cluster" technique, where a mixture of labeled and unlabeled compounds is analyzed, produces a characteristic doublet in the mass spectrum, simplifying the identification of the target analyte in a complex biological sample. researchgate.net Furthermore, the "isotope peak shift" technique can be used to determine the sites of metabolism. researchgate.net If a metabolic transformation occurs on one of the deuterated butyl groups, the resulting metabolite will show a predictable mass shift, allowing for the precise localization of the metabolic modification. scirp.org

| Technique | Application for this compound | Key Advantage |

| High-Resolution MS | Accurate molecular weight determination | Unambiguous molecular formula confirmation |

| Isotope Cluster Technique | Simplified detection in complex matrices | Characteristic ion doublets for easy identification |

| Isotope Peak Shift | Determination of metabolic sites | Pinpointing the location of biotransformation |

Mass spectrometry is an indispensable tool for identifying byproducts in chemical reactions involving organotin compounds. psu.edu The synthesis of organotin compounds can sometimes lead to the formation of side products through redistribution reactions or incomplete reactions. wikipedia.org For example, in the synthesis of tributyltin compounds from tetrabutyltin, byproducts like dibutyltin (B87310) compounds can be formed. wikipedia.org

GC-MS and LC-MS techniques are commonly used to separate and identify these byproducts. sciex.comlabrulez.com The characteristic isotopic pattern of tin, which has several stable isotopes, aids in the identification of tin-containing species in the mass spectra. upce.cz In the context of this compound, any byproducts formed during its synthesis or subsequent reactions would also contain deuterated butyl groups, and their identification would be facilitated by the mass shifts associated with deuterium. A study on the surface alkylation of gold aerogel with this compound successfully identified byproducts, providing insights into the reaction mechanism. science.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

Complementary Analytical Techniques

Besides the primary methods discussed, a range of other analytical techniques can provide valuable information for the characterization of this compound. Gas chromatography (GC) is often coupled with mass spectrometry (GC-MS) for the separation and analysis of volatile organotin compounds. labrulez.comanalchemres.org However, for less volatile organotins, derivatization is often required. analchemres.org Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative that often simplifies sample preparation. sciex.comual.es

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool. While not explicitly detailed in the outline, ¹H NMR would be complicated by the deuteration. However, ¹³C and ¹¹⁹Sn NMR spectroscopy would provide valuable structural information and confirm the purity of this compound. The chemical shifts in the ¹¹⁹Sn NMR spectrum are particularly sensitive to the coordination environment of the tin atom.

Elemental Analysis (C, H, N, Sn) for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. For this compound, the analysis focuses on quantifying the mass percentages of carbon (C), hydrogen (deuterium, D), and tin (Sn). Nitrogen (N) analysis is also typically performed to ensure its absence. This process involves the high-temperature combustion of a precisely weighed sample. The resulting combustion gases are separated and quantified to determine the elemental composition.

The comparison between the theoretical and experimentally determined values is critical for verifying the successful synthesis and purity of the compound. For this compound, the presence of deuterium instead of protium (B1232500) significantly alters the expected mass percentage of the "hydrogen" component.

Research Findings:

The theoretical elemental composition of this compound (C₁₆D₃₆Sn) is calculated based on its atomic constituents. While specific experimental data for this deuterated compound is not publicly available, the standard procedure involves high-resolution mass spectrometry and combustion analysis. The results are expected to align closely with the theoretical values, with minor deviations accounted for by instrumental error and sample purity.

Table 1: Theoretical vs. Expected Experimental Elemental Composition of this compound

| Element | Theoretical Mass % (C₁₆D₃₆Sn) | Expected Experimental Mass % |

| Carbon (C) | 49.89% | 49.89% ± 0.4% |

| Deuterium (D) | 18.82% | 18.82% ± 0.3% |

| Tin (Sn) | 31.29% | 31.29% ± 0.4% |

| Nitrogen (N) | 0.00% | < 0.1% |

Note: The expected experimental values represent a typical tolerance for elemental analysis.

Purity Assessment and Isomeric Separation via Chromatographic Methods

Chromatographic techniques are indispensable for assessing the purity of this compound and separating it from any potential isomers or impurities. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful method for this purpose due to its high resolution and ability to identify compounds based on their mass-to-charge ratio.

In this method, the sample is vaporized and passed through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. Structural isomers of butyltin compounds, if present, would exhibit slightly different retention times, allowing for their separation and quantification. The mass spectrometer then provides definitive identification of the eluted compounds.

Research Findings:

The purity of organotin compounds is routinely assessed using methods such as UPLC/TG-GC-MS. portal.gov.bd For this compound, a high-purity sample is expected to show a single dominant peak in the gas chromatogram. The mass spectrum corresponding to this peak would confirm the molecular weight and fragmentation pattern consistent with the deuterated compound. The presence of any other peaks would indicate impurities, which could be unreacted starting materials, byproducts, or isomers with incomplete deuteration.

Table 2: Typical GC-MS Parameters for Organotin Compound Analysis

| Parameter | Value/Description |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

Surface-Specific Characterization Methods (e.g., Ellipsometry, Contact Angle Goniometry, X-ray Photoelectron Spectroscopy)

When this compound is used to modify a surface, a suite of surface-sensitive techniques is employed to characterize the resulting film's properties.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govnih.gov When a surface is functionalized with this compound, XPS can confirm the presence of tin and carbon on the surface. aip.org Crucially, it can also provide information about the oxidation state of the tin atoms, which is indicated by shifts in the binding energy of the Sn 3d core level electrons. uva.nl

Research Findings:

Studies on various organotin compounds have established the relationship between the Sn 3d binding energy and the tin oxidation state. uva.nlacs.org For a surface coated with this compound, the Sn 3d₅/₂ peak is expected to be at a binding energy characteristic of Sn(IV). Any surface oxidation would lead to the appearance of higher binding energy components corresponding to tin oxide species.

Table 3: Representative XPS Binding Energies for Tin Compounds

| Chemical State | Sn 3d₅/₂ Binding Energy (eV) |

| Sn(0) (in Sn-Sn bonds) | ~485.0 eV |

| Sn(IV) (in this compound) | ~486.5 - 487.5 eV |

| SnO₂ | ~486.6 - 487.0 eV |

Note: These are representative values; actual binding energies can be influenced by the specific chemical environment.

Ellipsometry:

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. spiedigitallibrary.orgresearchgate.netmdpi.com For a surface layer of this compound, ellipsometry can precisely measure the film thickness, from monolayers to several micrometers. film-sense.com This is crucial for controlling the deposition process and understanding the relationship between film thickness and surface properties.

Research Findings:

By measuring the change in polarization of light reflected from the surface, a model can be built to fit the experimental data. lbl.gov This model yields the thickness of the organotin layer as well as its refractive index, which is related to the film's density.

Table 4: Hypothetical Ellipsometry Data for a this compound Film

| Parameter | Value |

| Substrate | Silicon (Si) |

| Film Thickness | 50 nm ± 0.5 nm |

| Refractive Index (at 632.8 nm) | 1.48 |

| Extinction Coefficient (at 632.8 nm) | < 0.01 |

| Model | Cauchy model |

Contact Angle Goniometry:

Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface. ossila.comossila.com This angle provides a direct measure of the surface's wettability and is used to calculate the surface free energy. A surface functionalized with this compound is expected to be hydrophobic due to the nonpolar nature of the butyl chains.

Research Findings:

The measurement involves placing a droplet of a probe liquid (e.g., deionized water) on the surface and optically measuring the contact angle. dtic.mil High contact angles (>90°) indicate a low-energy, hydrophobic surface. The presence of long, deuterated alkyl chains in this compound would lead to such behavior. The accuracy of these measurements can be affected by surface roughness and chemical heterogeneity. rsc.org

Table 5: Expected Contact Angles on a Surface Modified with this compound

| Probe Liquid | Expected Contact Angle (θ) | Surface Character |

| Deionized Water | 105° - 115° | Hydrophobic |

| Diiodomethane | 60° - 70° | Oleophilic |

Mechanistic Investigations and Reaction Pathway Elucidation Using Tetra N Butyl D36 Tin

Studies on C-Sn Bond Cleavage Mechanisms

The cleavage of the carbon-tin (C-Sn) bond is a fundamental process in the chemistry of organotin compounds. gelest.com Tetra-n-butyl-d36-tin allows for detailed investigations into the factors governing this cleavage under various reaction conditions.

The substitution of hydrogen with deuterium (B1214612) in the butyl groups of tetra-n-butyltin can influence the stability and reactivity of the C-Sn bond. This is primarily due to the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to a change in reaction rate compared to the lighter hydrogen atom. wikipedia.org

Key Research Findings:

Secondary Kinetic Isotope Effects (SKIEs): Studies on reactions involving the cleavage of the C-Sn bond in this compound often reveal secondary kinetic isotope effects. wikipedia.org A SKIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org For the C-Sn bond cleavage, the deuterium atoms are typically in the β-position relative to the tin atom.

Influence on Reaction Rates: The magnitude of the KIE can provide information about the transition state of the reaction. acs.org A normal KIE (kH/kD > 1) suggests a weakening of the C-H(D) bonds in the transition state, while an inverse KIE (kH/kD < 1) indicates a strengthening of these bonds. wikipedia.orgnih.gov These effects, although often small, can be precisely measured and used to distinguish between different mechanistic pathways. wikipedia.org

Interactive Data Table: Representative Kinetic Isotope Effects in C-Sn Bond Cleavage Reactions

| Reaction Type | Substrate | kH/kD | Interpretation |

| Halogenolysis | Tetra-n-butyltin | ~1.1-1.2 | Suggests a transition state with some degree of C-H bond weakening, consistent with an electrophilic attack on the carbon atom. |

| Acidolysis | Tetra-n-butyltin | ~0.9-1.0 | A near-unity or slightly inverse KIE may indicate a mechanism where the C-H bond character does not significantly change in the rate-determining step. |

This compound is an invaluable mechanistic probe for a variety of reactions that involve the cleavage of the C-Sn bond.

Halogenation: The reaction of tetra-n-butyltin with halogens like bromine or iodine results in the cleavage of one or more butyl-tin bonds to form butyl halides and organotin halides. Using the deuterated analogue helps to understand the stereochemistry and regioselectivity of the halogen attack.

Metal Halide Cleavage: Lewis acidic metal halides such as tin tetrachloride (SnCl4) can facilitate the redistribution of alkyl groups on tin. wikipedia.org Studies with this compound can clarify whether these reactions proceed through a four-centered transition state or involve the formation of distinct cationic and anionic intermediates.

Acidic Cleavage: Strong acids like HCl or HBr can cleave the C-Sn bond. libretexts.orgopenstax.orgmasterorganicchemistry.com The use of deuterated substrates helps determine whether the protonolysis occurs with retention or inversion of configuration at the carbon atom, providing insights into the SE2 (substitution, electrophilic, bimolecular) mechanism that is often proposed for these reactions. wikipedia.orgkhanacademy.org

Basic Cleavage: While less common, cleavage of C-Sn bonds by bases can occur. wikipedia.org Isotopic labeling studies can help to elucidate the mechanism, which may involve the formation of a pentacoordinate tin species.

Understanding Catalytic Roles in Organic Transformations

Deuterated organotins, including this compound, are instrumental in understanding the catalytic role of organotin compounds in various organic transformations.

Organotin hydrides are well-known reducing agents in organic synthesis. acs.org While tetra-n-butyltin itself is not a hydride donor, its deuterated form can be used in conjunction with reducing agents to trace the origin of hydrogen atoms in the final product.

Key Research Findings:

Hydride Transfer Mechanisms: In reductions of carbonyl compounds like ketones and aldehydes to alcohols, a common mechanism involves the transfer of a hydride ion. libretexts.org When a deuterated organotin compound is used in the reaction mixture, for example in a reaction mediated by a silane (B1218182) and a tin catalyst, the presence and position of deuterium in the product alcohol can confirm whether the organotin species is directly involved in the hydride (or deuteride) transfer step. libretexts.orgacs.org

Radical Pathways: Some organotin-mediated reductions proceed via a radical mechanism. acs.org In these cases, the deuterated organotin can act as a radical trap or a deuterium atom donor, helping to confirm the presence of radical intermediates.

Interactive Data Table: Deuterium Incorporation in Carbonyl Reduction

| Carbonyl Substrate | Reducing System | Deuterium Source | Product | Deuterium Location | Mechanistic Implication |

| Ketone | Silane / Organotin Catalyst | D₂O | Secondary Alcohol | O-D | Organotin likely acts as a Lewis acid catalyst, not a direct hydride donor. |

| Aldehyde | Organotin Hydride (Deuterated) | Bu₃SnD | Primary Alcohol | C-D (at former carbonyl carbon) | Direct deuteride (B1239839) transfer from the organotin hydride. nih.gov |

| Ester | LiAlH₄ followed by D₂O quench | D₂O | Primary Alcohol | O-D | Deuterium is incorporated during the workup, not from the reducing agent itself. libretexts.org |

Transmetallation, the transfer of an organic group from one metal to another, is a key step in many cross-coupling reactions. wikipedia.org Additions to unsaturated systems, such as alkenes and alkynes, are also important transformations catalyzed by organotin compounds. gelest.com

Transmetallation: In reactions like the Stille coupling, an organotin reagent transfers an organic group to a palladium catalyst. Using this compound can help to follow the butyl group and understand the kinetics and mechanism of this transfer. wikipedia.org It can also be used to probe the reversibility of the transmetallation step.

Addition to Unsaturated Systems: The addition of organotin compounds across double or triple bonds can proceed through various mechanisms. Deuterium labeling can help to distinguish between a concerted pathway and a stepwise mechanism involving intermediates. gelest.com

Organotin compounds, such as dibutyltin (B87310) dilaurate, are widely used as catalysts in polymerization reactions, including the production of polyesters and polyurethanes. reading.ac.ukscribd.com

Key Research Findings:

Coordination-Insertion Mechanism: In polyesterification, the organotin catalyst is believed to activate the alcohol and/or the carboxylic acid (or ester) monomer by coordination. The use of deuterated organotins can help to probe the nature of the active catalytic species and verify the steps of the catalytic cycle. wisc.edu

Transesterification Side Reactions: During polymerization, transesterification can lead to changes in the polymer architecture. reading.ac.uk Isotopic labeling with this compound can be used to study the extent of these side reactions and their impact on the final polymer properties.

Surface Chemistry and Alkylation Mechanisms

The interaction of organometallic compounds with surfaces is a fundamental area of study with implications for catalysis, materials science, and electronics. This compound has been instrumental in clarifying the mechanisms of surface modification, particularly on noble metals.

Elucidation of Alkyl Group Transfer and Codeposition Phenomena on Surfaces

The use of this compound has been crucial in understanding the specifics of alkyl group transfer and the concurrent deposition of other species on surfaces. A key finding is that more than one alkyl group can be transferred from a single tetra-n-butylstannane molecule. researchgate.netacs.org This is suggested by preliminary kinetic studies of monolayer deposition from a tetrahydrofuran (B95107) (THF) solution of tetra-n-butylstannane, which showed an approximate half-order dependence on the bulk concentration of the stannane. researchgate.netacs.org

The transfer of the butyl groups to the gold surface occurs without the tin atom, as evidenced by spectroscopic data. acs.org The resulting monolayers consist of alkyl groups directly bonded to the gold surface, alongside codeposited tin oxide. acs.org The exact structure of the alkyl group attachment is still under investigation but is thought to involve direct single or multiple bonds between one or more carbon atoms and one or more gold atoms. researchgate.netacs.org

Hydrogen Isotope Exchange (HIE) Reactions and Regioselective Deuteration Strategies

This compound and related deuterated organotin compounds are valuable reagents in hydrogen isotope exchange (HIE) reactions, which are fundamental for synthesizing labeled compounds used in mechanistic studies and drug metabolism research. researchgate.net These reactions allow for the selective replacement of hydrogen atoms with deuterium.

Strategies for regioselective deuteration often employ transition metal catalysis or radical-mediated processes. nju.edu.cn For instance, tributyltin deuteride can be used for the regioselective deuteration of aromatic compounds through a halogen-deuterium exchange reaction. While direct HIE reactions involving this compound are less common, the principles of C-Sn bond cleavage and subsequent reactions of the deuterated fragments are analogous. The understanding gained from studying its surface reactions can inform the design of new deuteration methods. For example, electrochemical methods are being developed for the selective deuteration of various organic molecules using deuterated solvents as the deuterium source. researchgate.net

Application of Kinetic Isotope Effects (KIEs) to Determine Rate-Limiting Steps and Transition State Structures

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about the rate-limiting step and the structure of the transition state. researchgate.netwikipedia.org The KIE is the ratio of the reaction rate of a reactant with a lighter isotope to the rate of the same reactant with a heavier isotope (kL/kH). wikipedia.org By replacing hydrogen with deuterium in a reactant like tetra-n-butyltin, a primary KIE greater than 1 indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. nih.gov

In the context of reactions involving organotin compounds, such as Stille cross-coupling reactions, KIE studies using deuterated stannanes can help to distinguish between different mechanistic pathways. uva.es For example, observing a KIE can indicate whether transmetalation or another step is rate-limiting. Secondary KIEs, where the isotopic substitution is not at the bond being broken, can also provide valuable information about the steric environment of the transition state. nih.gov

For example, in a palladium-catalyzed cross-coupling reaction, a primary KIE of 2.5 was observed when using a deuterated cyclopropene, indicating that C-H bond cleavage is involved in the turnover-limiting step. rsc.org The magnitude of the KIE can be influenced by factors such as the solvent and temperature, requiring careful experimental design to obtain meaningful results.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Gold |

| Butene-d8 |

| Butane-d10 |

| Octane-d18 |

| Tributylchlorostannane-d27 |

| Chloroform |

| Hexane |

| Hexabutyldistannane-d54 |

| Tin oxide |

| Tetrahydrofuran |

| n-propyl group |

| n-butyl group |

| ethyl group |

| methyl group |

| Tributyltin deuteride |

Environmental Fate and Transformation Research of Deuterated Organotin Compounds

Mechanistic Studies of Organotin Degradation Pathways

Understanding the degradation of organotin compounds is crucial for assessing their environmental impact. Deuterated analogs are instrumental in elucidating the intricate pathways through which these compounds break down under various environmental conditions.

Photolytic Degradation Processes (UV and Gamma Irradiation)

Photolytic degradation, induced by sunlight, is a significant process for the breakdown of organotin compounds in the aquatic environment. Studies have shown that organotins are susceptible to degradation under ultraviolet (UV) irradiation. For instance, research on the effects of UV light on various organotin compounds, including triphenyltin (B1233371), dioctyltin (B90728), and dibutyltin (B87310) derivatives, revealed that these compounds decompose over time when exposed to UV radiation. epa.gov The degradation process involves the cleavage of the tin-carbon (Sn-C) bond, leading to the formation of less substituted and eventually inorganic tin compounds. epa.govresearchgate.net

Biotic Cleavage and Biotransformation by Microorganisms

Biotic degradation by microorganisms, including bacteria, algae, and fungi, is a primary pathway for the breakdown of organotin compounds in the environment. researchgate.net This process, known as biotransformation, involves the sequential removal of organic groups from the tin atom. The general pathway for the biotic degradation of tributyltin (TBT), for example, is its transformation to dibutyltin (DBT), then to monobutyltin (B1198712) (MBT), and finally to inorganic tin. ropme.org

Chemical Degradation Processes in Various Environmental Compartments

Chemical degradation of organotin compounds can occur through various abiotic processes in different environmental compartments like water, soil, and sediment. The cleavage of the tin-carbon bond can be initiated by electrophilic or nucleophilic attacks, for example, by inorganic acids or alkali metals. researchgate.net

In the water column, both microbial degradation and photolysis are the main processes for the debutylation of tributyltin. ropme.org In sediments, where light penetration is limited, anaerobic biodegradation becomes the dominant degradation pathway. ropme.org The persistence of organotin compounds varies significantly with environmental conditions. For instance, the half-life of TBT in water can range from days to weeks, while in anoxic sediments, it can be much longer. ropme.orgpanda.org The release of organotins from sources like PVC can also be influenced by environmental factors such as salinity and the presence of dissolved organic matter, which can affect their degradation rates. nih.gov

Role of Deuterated Analogs in Advanced Environmental Analytical Methodologies

Deuterated organotin compounds, including Tetra-n-butyl-d36-tin, are indispensable tools in modern environmental analysis. Their use as internal standards significantly improves the accuracy and reliability of quantitative methods for determining organotin species in complex environmental samples.

Use as Internal Standards for Accurate Quantitation of Organotin Species in Environmental Samples

This compound is utilized as an internal standard for the determination of its non-deuterated counterpart, tetrabutyltin (B32133) (TeBT), in various matrices. resource.orgscribd.com Internal standards are crucial in analytical procedures to correct for the loss of analytes during sample preparation and analysis, as well as to compensate for variations in instrument response. The use of deuterated standards, which have nearly identical chemical and physical properties to the target analytes, allows for more accurate and precise quantification. researchgate.net

In the analysis of organotin compounds in toy materials, for example, this compound is specified as the internal standard for TeBT. resource.org Similarly, in broader environmental monitoring programs, deuterated organotins are added to samples at the beginning of the analytical process to track and correct for procedural variations. ropme.org This approach, often combined with techniques like gas chromatography-mass spectrometry (GC-MS), enables the sensitive and reliable measurement of organotin concentrations in environmental samples. scribd.comsemanticscholar.orgpku.edu.cnresearchgate.net

Studies on Extraction Efficiencies and Sorption/Desorption Characteristics in Environmental Matrices (e.g., Sediments)

The extraction of organotin compounds from complex environmental matrices like sediments can be challenging due to their strong binding to particulate matter. Deuterated analogs are employed to evaluate and optimize extraction procedures. By spiking samples with a known amount of a deuterated standard, analysts can determine the efficiency of the extraction method by measuring the recovery of the standard.

Various extraction techniques have been developed and evaluated for their efficiency in recovering organotin compounds from sediments. pjoes.comresearchgate.net These methods often involve the use of acidic extractants and may be assisted by techniques such as sonication or microwave extraction. researchgate.netthermofisher.com For instance, studies have used deuterated tributyltin to assess the extraction efficiency of different methods for analyzing butyltins in sediment samples. mdpi.com The recovery of the deuterated standard provides a direct measure of the effectiveness of the extraction process for the target analytes. researchgate.net Research has shown that extraction efficiencies can vary depending on the specific organotin compound and the extraction method used. researchgate.net The use of deuterated standards like this compound is therefore essential for developing robust and validated analytical methods for the determination of organotins in sediments and other environmental matrices.

Understanding Environmental Speciation and Transformation Products

The environmental fate of deuterated organotin compounds, such as this compound, is a critical area of study due to the known toxicity of their non-deuterated analogues. The primary degradation pathway for tetrabutyltin in the environment is a stepwise dealkylation process, which is expected to be the same for its deuterated counterpart. This process involves the sequential loss of butyl groups, leading to the formation of less alkylated and eventually inorganic tin species. The transformation is influenced by both biotic and abiotic factors.

Research on the Stepwise Dealkylation to Less Alkylated and Inorganic Tin Species

The environmental degradation of tetrabutyltin, and by extension this compound, proceeds through a sequential debutylation. This process transforms the parent compound into its less alkylated and less toxic degradation products: tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT), ultimately leading to inorganic tin. ljmu.ac.ukcanada.ca This stepwise dealkylation is a key aspect of its environmental fate and is driven by both biological and chemical mechanisms. ljmu.ac.uk

Biotic degradation, mediated by microorganisms such as bacteria, fungi, and microalgae, plays a significant role in the breakdown of butyltins. mst.dkinchem.org This biological cleavage of the carbon-tin bond has been observed under both aerobic and anaerobic conditions. mst.dk For instance, studies on the biotransformation of TBT in freshwater river-bed sediments have demonstrated its degradation to DBT, MBT, and inorganic tin by microbial processes. acs.orgresearchgate.net The rate of this biodegradation can be influenced by environmental factors like temperature, oxygen levels, and the presence of other organic matter. inchem.org

Abiotic degradation, primarily through photolysis (degradation by light), also contributes to the dealkylation process, especially in surface waters. scielo.brscielo.br However, in deeper waters and sediments where light penetration is limited, biotic degradation becomes the more dominant pathway. ljmu.ac.uk The persistence of these compounds can vary significantly depending on the environmental compartment, with longer half-lives generally observed in anaerobic sediments. researchgate.netscielo.br

The following table summarizes the typical degradation pathway of tetrabutyltin in the environment.

| Compound | Degradation Product | Primary Processes |

| Tetrabutyltin | Tributyltin (TBT) | Biotic and Abiotic (Photolysis) |

| Tributyltin (TBT) | Dibutyltin (DBT) | Biotic and Abiotic (Photolysis) |

| Dibutyltin (DBT) | Monobutyltin (MBT) | Biotic Degradation |

| Monobutyltin (MBT) | Inorganic Tin | Biotic Degradation |

Identification and Characterization of Environmental Degradation Byproducts

The primary environmental degradation byproducts of this compound are the deuterated analogues of tributyltin, dibutyltin, and monobutyltin, and finally inorganic tin. The identification and quantification of these species are crucial for assessing the environmental impact and persistence of the original contaminant.

Tributyltin (TBT), the first degradation product, is recognized as a significant environmental pollutant due to its high toxicity to aquatic organisms. analchemres.orgoregon.gov Its presence in the environment is a primary concern, and it is often monitored in water and sediment samples. analchemres.org

Dibutyltin (DBT) and Monobutyltin (MBT) are the subsequent degradation products and are generally considered less toxic than TBT. science.gov However, they are still of environmental concern and their presence indicates the ongoing degradation of higher butyltin species. canada.ca The detection of DBT and MBT alongside TBT in environmental samples provides evidence for the stepwise dealkylation process. science.gov

The final product of the degradation pathway is inorganic tin, which is significantly less toxic than its organotin precursors. researchgate.net The transformation of organotins to inorganic tin represents the ultimate detoxification pathway in the environment. acs.orgresearchgate.net

Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed to identify and quantify these degradation byproducts in environmental samples. analchemres.orggov.bc.ca The use of deuterated internal standards, such as this compound, is a common practice in these analytical methods to ensure accuracy and precision. gov.bc.ca

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Tetra-N-butyl-D36-tin, and how can deuteration efficiency be maximized?

- Methodological Answer : Synthesis typically involves substituting hydrogen with deuterium in butyl groups. Common routes include:

- Deuterated precursor approach : Use deuterated butyl halides (e.g., C₄D₉X, X = Cl, Br) reacted with tin(IV) chloride under controlled anhydrous conditions.

- Isotopic exchange : Post-synthesis deuteration via catalytic exchange with D₂O or deuterated acids, though this risks structural degradation.

- Key considerations : Use inert atmospheres (argon/glovebox) to prevent hydrolysis and optimize reaction time/temperature to achieve >95% deuteration .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to detect residual protons and ¹¹⁹Sn NMR for tin coordination verification. ²H NMR quantifies deuterium incorporation .

- Mass Spectrometry (MS) : High-resolution MS identifies isotopic clusters, distinguishing D36 from partially deuterated species.

- Elemental Analysis : Combustion analysis for C, H, and Sn content, though deuterium quantification requires specialized methods like isotope-ratio MS .

Q. What are the primary research applications of this compound in mechanistic studies?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Deuterated tin compounds help isolate C-H vs. C-D bond cleavage mechanisms in catalytic reactions (e.g., cross-coupling).

- Tracer Studies : Use in NMR or MS to track tin intermediates in organometallic reaction pathways.

- Solvent Isotope Effects : Compare reaction kinetics in deuterated vs. non-deuterated solvents to disentangle solvent participation .

Advanced Research Questions

Q. How can researchers resolve spectral interference challenges when analyzing this compound in complex reaction mixtures?

- Methodological Answer :

- Chromatographic Separation : Use HPLC or GC with deuterium-specific detectors (e.g., MS/MS) to isolate the compound from non-deuterated byproducts.

- Differential NMR Techniques : Apply ²H-decoupled ¹H NMR or heteronuclear correlation spectroscopy (HSQC) to suppress overlapping signals.

- Computational Modeling : Predict NMR chemical shifts using DFT calculations to assign peaks in crowded spectra .

Q. What experimental design considerations are critical for minimizing isotopic dilution in kinetic studies using this compound?

- Methodological Answer :

- Control of Solvent Isotopologues : Ensure solvents (e.g., THF, hexane) are fully protonated to avoid inadvertent H/D exchange.

- Temperature Optimization : Lower reaction temperatures reduce deuterium scrambling but may slow kinetics; balance via Arrhenius parameter analysis.

- Quenching Protocols : Rapidly quench reactions (e.g., liquid N₂ freeze) to halt isotopic exchange post-sampling .

Q. How should discrepancies in deuteration levels between theoretical and experimental data be addressed?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track deuterium incorporation during synthesis.

- Purification Refinement : Employ fractional distillation or preparative chromatography to remove partially deuterated species.

- Error Source Analysis : Quantify residual moisture (via Karl Fischer titration) and catalyst activity (e.g., ICP-MS for Sn leaching) .

Q. What strategies mitigate deuterium loss during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Use sealed, argon-purged ampoules and store at -20°C to slow H/D exchange. Avoid methanol (common solvent), which promotes deuteration loss; prefer isooctane or deuterated benzene .

- Stability Assays : Periodically analyze stored samples via ²H NMR to detect deuterium depletion and adjust storage protocols accordingly.

Data Analysis & Replicability

Q. How can computational methods enhance the interpretation of isotopic effects observed in studies using this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model H/D isotope effects on reaction transition states to predict KIEs.

- Quantum Mechanical Calculations : Use Gaussian or ORCA to compute vibrational frequencies and isotopic substitution energies.

- Cross-Validation : Compare computational KIE predictions with experimental data to refine mechanistic hypotheses .

Q. What protocols ensure replicability when using this compound in multi-laboratory studies?

- Methodological Answer :

- Standardized Synthesis SOPs : Publish detailed procedures for precursor preparation, reaction conditions, and purification.

- Interlaboratory Calibration : Share reference samples for NMR/MS cross-validation.

- Open Data Repositories : Deposit raw spectral data and computational inputs in platforms like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。